N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
Studies on related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into crystal structures and molecular conformations. For instance, research by Subasri et al. (2016) and (2017) detailed the crystal structures of related compounds, highlighting the folded conformation around the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring. These studies provide foundational knowledge for understanding the structural characteristics and potential interactions of N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in various environments and could inform its use in materials science and drug design (Subasri et al., 2016) (Subasri et al., 2017).
Medicinal Chemistry and Drug Design
The synthesis and evaluation of related heterocyclic compounds, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies, like the one conducted by Gangjee et al. (2008), offer insights into the design of potent inhibitors with applications in cancer therapy and the treatment of other diseases. Such research highlights the potential utility of this compound in developing novel therapeutics (Gangjee et al., 2008).
Heterocyclic Chemistry
The compound's structure, featuring a benzofuro[3,2-d]pyrimidin-2-yl moiety, aligns with studies on the synthesis and applications of heterocyclic compounds. For example, research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential, as conducted by Deohate and Palaspagar (2020), demonstrates the broad applicability of such structures in developing new chemical entities with biological activity. These findings can be extrapolated to understand the possible applications of this compound in creating compounds with desired biological properties (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)11-12-28-24(30)23-22(18-7-5-6-8-20(18)31-23)27-25(28)32-14-21(29)26-19-13-16(3)9-10-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUZMBPSKHCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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